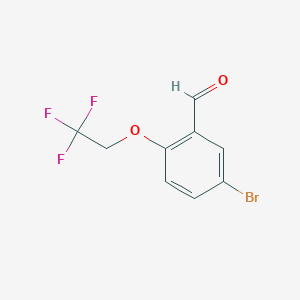

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde

Description

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 923281-72-5) is a halogenated aromatic aldehyde with a molecular formula of C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol . It features a benzaldehyde core substituted with a bromine atom at position 5 and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 2. The trifluoroethoxy group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties. This compound is primarily utilized in pharmaceutical and materials chemistry as a precursor for synthesizing fluorinated bioactive molecules or ligands for metal-catalyzed reactions .

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZXCNQAABMICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651779 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923281-72-5 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: 5-Bromo-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is utilized in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: It is involved in the development of new therapeutic agents for the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the properties of benzaldehyde derivatives. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues

Physical Properties and Crystallography

- Melting Points and Solubility : The bulky trifluoroethoxy group reduces water solubility compared to hydroxyl or methoxy analogues. For example, 5-bromo-2-hydroxybenzaldehyde (mp: 102–106°C) has higher polarity than the target compound .

- Crystal Packing : Halogen-halogen interactions (e.g., Br⋯F in 2-bromo-5-fluorobenzaldehyde) and π-stacking (observed in ) influence melting points and crystalline stability. The trifluoroethoxy group may introduce steric hindrance, altering packing efficiency .

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroethoxy group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and biochemical research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H6BrF3O2

- Molecular Weight : 269.02 g/mol

- CAS Number : 923281-72-5

- Physical State : Typically appears as a colorless to light yellow liquid.

Enzyme Interactions

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde has been shown to interact with various enzymes, notably aldehyde dehydrogenase (ALDH). This enzyme is crucial for the oxidation of aldehydes to carboxylic acids. Research indicates that this compound can inhibit ALDH activity, which may lead to altered substrate specificity and catalytic efficiency.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It activates the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses.

- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its role in regulating cellular functions.

The molecular mechanism involves:

- Binding to Biomolecules : The compound binds to specific sites on enzymes or proteins, leading to either inhibition or activation.

- Influence on Lipophilicity : The trifluoroethoxy group enhances the compound's membrane permeability, facilitating its distribution within biological systems.

Dosage Effects in Animal Models

Studies have shown that the effects of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde vary with dosage:

- Low Doses : Minimal toxicity observed; biochemical effects are noted without significant adverse reactions.

- High Doses : Increased toxicity and potential side effects may occur, necessitating careful dosage management in experimental settings.

Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde serves as a versatile building block in various scientific domains:

| Application Area | Description |

|---|---|

| Chemistry | Used in synthesizing complex organic molecules and pharmaceuticals. |

| Biology | Acts as a probe in biochemical assays and studies of enzyme-catalyzed reactions. |

| Medicine | Investigated for developing new therapeutic agents targeting specific enzymes or receptors. |

| Industry | Employed in producing specialty chemicals with unique properties. |

Case Studies

Several studies highlight the biological activity of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde:

- Inhibition of Aldehyde Dehydrogenase : A study demonstrated that this compound significantly inhibited ALDH activity in vitro, leading to increased levels of aldehydes in treated cells. This inhibition could have implications for drug metabolism and detoxification processes.

- Impact on Cancer Cell Lines : Research involving various cancer cell lines revealed that treatment with this compound resulted in altered cell proliferation rates and induced apoptosis through MAPK pathway activation.

- Potential Antimicrobial Activity : Preliminary investigations suggest that 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde may exhibit antimicrobial properties against certain bacterial strains, warranting further exploration into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.